

Physicochemical Profiling of 2-Aminopyridine

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Compound of Interest

Compound Name: *Aminopyridine 2*

Cat. No.: *B10788917*

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2-Aminopyridine (2-AP) is a versatile organic compound characterized by a pyridine ring substituted with an amino group at the second position. This structural configuration endows the molecule with both aromatic and basic properties, making it a critical nucleophile in organic synthesis and a highly specific ligand in biological systems.

Table 1: Quantitative Physicochemical Properties

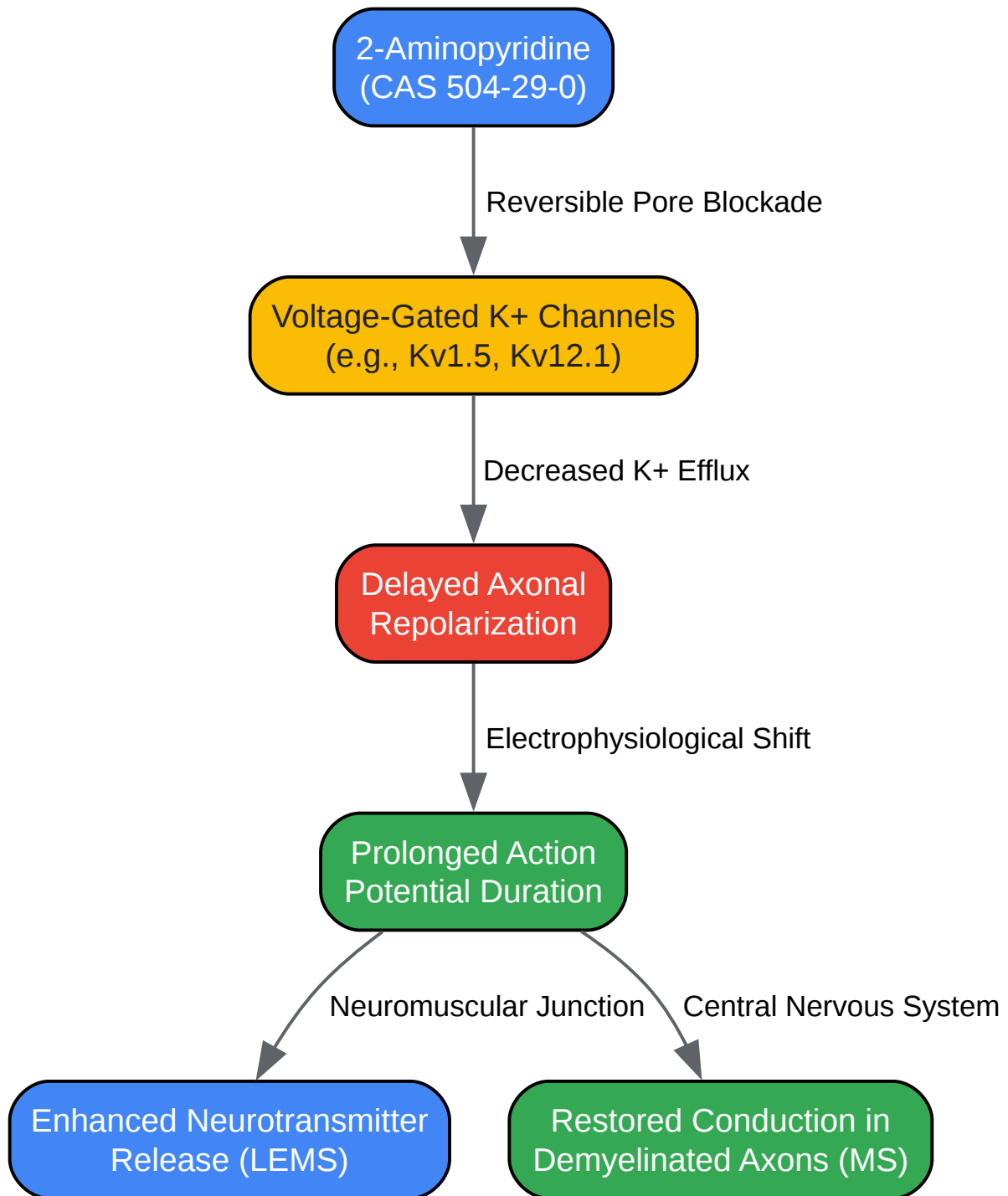
Property	Value	Clinical / Analytical Significance
CAS Number	504-29-0	Standard identifier for regulatory compliance.
Molecular Formula	C5H6N2	Dictates stoichiometric calculations in synthesis.
Molecular Weight	94.11 g/mol	Low molecular weight enables rapid cellular membrane diffusion.
Appearance	Colorless to pale yellow solid/liquid	Visual indicator of purity (darkening indicates oxidation).
Melting Point	57.0 to 61.0 °C	Requires controlled thermal handling during solid-state reactions.
Flash Point	92 °C (Closed Cup)	Flammability threshold dictates Class 6.1A storage requirements.
Solubility	Soluble in water and polar organics	Ideal for aqueous biological assays and biphasic extractions.

Data sourced from [1\[1\]](#).

Neuropharmacological Mechanisms: Voltage-Gated Potassium Channel Modulation

In drug development and neurology, aminopyridines are heavily researched for their ability to modulate action potentials. 2-AP acts as a reversible, broad-spectrum blocker of voltage-gated potassium channels (Kv channels), with notable efficacy against Kv1.5 and Kv12.1 subtypes.

The Causality of Channel Blockade: The efficacy of 2-AP stems from its molecular geometry. The amino group at the 2-position allows the molecule to enter the intracellular vestibule of the Kv channel and form specific electrostatic interactions with the pore-lining residues. By physically occluding K⁺ efflux, 2-AP forces a delay in axonal repolarization. In clinical models of demyelinating diseases like Multiple Sclerosis (MS) or neuromuscular junction disorders like Lambert-Eaton myasthenic syndrome (LEMS), this electrophysiological shift is highly beneficial. The delayed repolarization prolongs the duration of the action potential, which in turn enhances the influx of presynaptic calcium, ultimately driving an increased release of neurotransmitters (e.g., acetylcholine) into the synaptic cleft (2[2]). Furthermore, in cerebellar disorders, 2-AP increases the resting discharge rate of Purkinje cells, restoring inhibitory control over deep cerebellar nuclei (3[3]).



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Figure 1: Mechanism of action of 2-Aminopyridine in Kv channel blockade and neural transmission.

Analytical Workflows: High-Sensitivity Glycan Fluorescent Labeling

Oligosaccharides inherently lack strong chromophores, making direct UV or fluorescence detection nearly impossible. 2-AP solves this via pyridylation, a reductive amination process that attaches a highly fluorescent tag ($\lambda_{\text{ex}} = 295 \text{ nm}$, $\lambda_{\text{em}} = 352 \text{ nm}$) to the reducing end of glycans in a stoichiometric (1:1) ratio.

The Causality of the Protocol Design:

- **Why Acetic Acid at 90°C?** The initial nucleophilic attack of 2-AP's primary amine on the glycan's acyclic aldehyde requires thermal energy and mild acid catalysis to drive the equilibrium toward the Schiff base intermediate.
- **Why Borane-Dimethylamine?** While sodium cyanoborohydride is historically used, borane-dimethylamine provides a safer, highly efficient hydride source to irreversibly reduce the Schiff base to a stable secondary amine without degrading the delicate oligosaccharide backbone.

Self-Validating Protocol: Pyridylation of Oligosaccharides

To ensure scientific integrity, this protocol is designed as a closed, self-validating loop.

Step 1: Sample Preparation & Desiccation Infuse the saccharide solution (1 pmol to 25 nmol) into a conical microtube. Lyophilize the sample completely. Causality: Water drives the equilibrium backward, preventing Schiff base formation; absolute desiccation is mandatory.

Step 2: Coupling Reaction Add 0.02 mL of coupling reagent (552 mg of 2-AP dissolved in 0.2 mL acetic acid). Mix thoroughly and heat at 90°C for 1 hour in a block incubator.

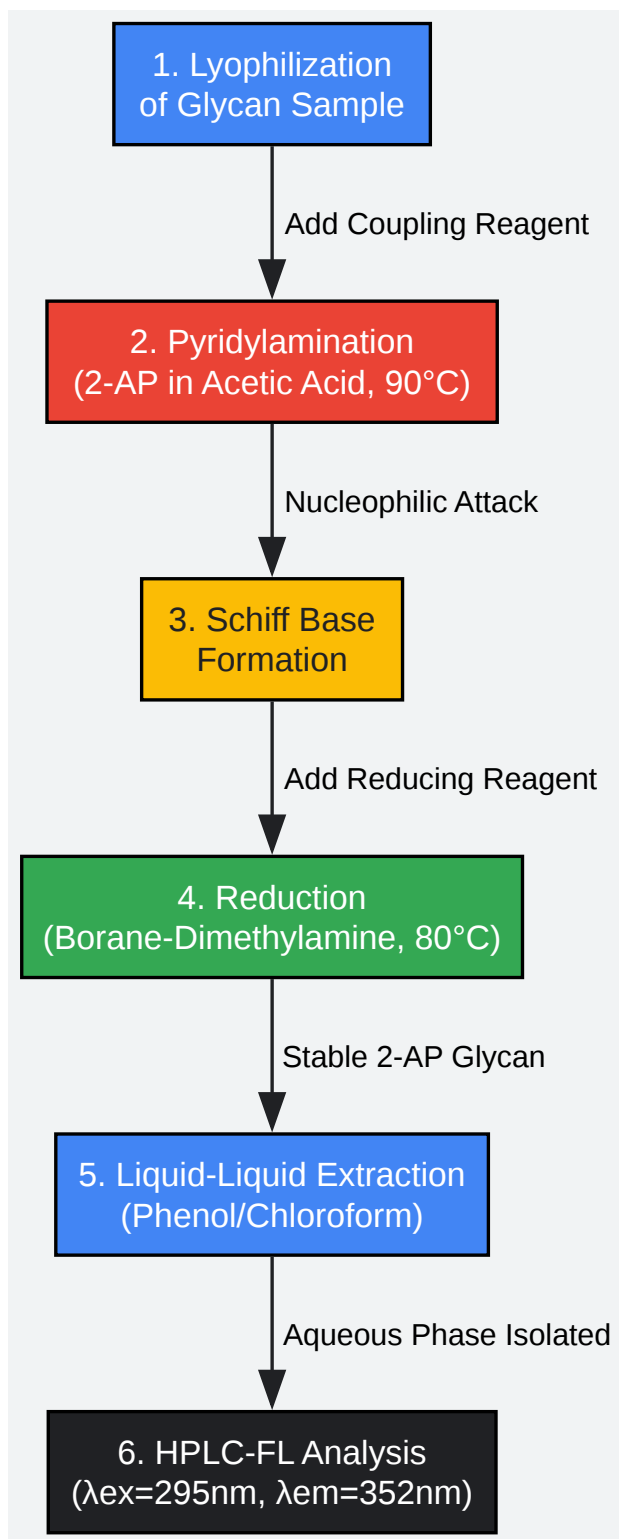
Step 3: Reduction Add 0.07 mL of reducing reagent (200 mg borane-dimethylamine complex in 0.08 mL acetic acid and 0.05 mL water). Heat at 80°C for 35 minutes (4[4]).

Step 4: Liquid-Liquid Extraction (Cleanup) Add 0.09 mL water and 0.09 mL water-saturated phenol/chloroform. Centrifuge at $200 \times g$ for 3 minutes. The aqueous phase contains the

labeled glycans, while unreacted 2-AP partitions into the organic phase.

Step 5: System Suitability & Validation (The Self-Validating Checkpoint)

- **Procedural Blank:** Run a parallel blank (water instead of glycan). During HPLC-FL analysis, the blank must show a flat baseline at the target retention times, proving that peaks are not reagent-derived artifacts.
- **Positive Control:** Process a known standard (e.g., maltopentaose). A labeling efficiency of >85% and a predictable retention time shift confirms the structural integrity of the reagents and the calibration of the fluorescence detector.



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Figure 2: Step-by-step reductive amination workflow for fluorescent glycan labeling with 2-AP.

Synthetic Utility in Pharmaceutical Development

Beyond analytical chemistry, 2-AP is a foundational building block in the synthesis of several major active pharmaceutical ingredients (APIs). Because of the dual reactivity of the amino group and the aromatic pyridine ring, it readily participates in nucleophilic substitutions and cyclization reactions. Notably, 2-AP reacts vigorously with chlorosulfonyl isocyanate at 0 °C to yield urea intermediates, a critical step in synthesizing complex heterocyclic drugs. It is the primary precursor for widely used non-steroidal anti-inflammatory drugs (NSAIDs) such as piroxicam and tenoxicam, as well as antihistamines like mepyramine and antibiotics like sulfapyridine (5[5]).

Environmental, Health, and Safety (EHS) Directives

2-Aminopyridine is classified as a highly toxic and corrosive hazardous material (Storage Class 6.1A).

- Hazard Codes: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H314 (Causes severe skin burns and eye damage)[1].
- Laboratory Controls: All manipulations, especially lyophilization and heating steps in the labeling protocol, must be conducted within a certified Class II fume hood. Personnel must wear Type P2 (EN 143) respirator cartridges, face shields, and chemically resistant gloves to prevent systemic absorption[1].

References

- National Institutes of Health (PMC). "Inverse Modulation of Neuronal Kv12.1 and Kv11.1 Channels by 4-Aminopyridine and NS1643". *Frontiers in Pharmacology*. URL:[[Link](#)]
- Strupp, M. et al. "Aminopyridines for the treatment of neurologic disorders". *Neurology*. URL: [[Link](#)]
- Nakakita, S. "Fluorescent labeling of glycans and high-performance liquid chromatography (HPLC) analysis". *Glycoscience Protocols (GlycoPODv2) - NCBI*. URL:[[Link](#)]
- Weisz, C. et al. "Potassium Channel Blockers Inhibit the Triggers of Attacks in the Calcium Channel Mouse Mutant tottering". *Journal of Neuroscience*. URL:[[Link](#)]

- Alkali Metals. "Best 2-Amino-Pyridine Manufacturers & Suppliers in USA". Alkali Metals Ltd. URL:[[Link](#)]

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Sources

- 1. 2-Aminopyridine = 99 504-29-0 [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- 2. [neurology.org](https://www.neurology.org) [[neurology.org](https://www.neurology.org)]
- 3. [jneurosci.org](https://www.jneurosci.org) [[jneurosci.org](https://www.jneurosci.org)]
- 4. Fluorescent labeling of glycans and high-performance liquid chromatography (HPLC) analysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [[ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov)]
- 5. [alkalimetals.com](https://www.alkalimetals.com) [[alkalimetals.com](https://www.alkalimetals.com)]
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